Ethyl Propionylacetate-d3

Description

BenchChem offers high-quality Ethyl Propionylacetate-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Propionylacetate-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,5,5-trideuterio-3-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCONFHWYGWFI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl Propionylacetate-d3 chemical properties and structure

An In-depth Technical Guide to Ethyl Propionylacetate-d3: Properties, Structure, and Applications

Foreword: The Role of Isotopic Labeling in Modern Research

In the landscape of scientific inquiry, particularly within drug development and mechanistic studies, the ability to trace molecules and understand their metabolic fate is paramount. Stable isotope labeling, the practice of replacing an atom in a molecule with one of its heavier, non-radioactive isotopes, provides a powerful lens for this purpose. Ethyl Propionylacetate-d3, a deuterated analog of the versatile β-keto ester, exemplifies such a tool. Its utility stems from a simple yet profound principle: it behaves almost identically to its unlabeled counterpart in biological and chemical systems, yet its increased mass makes it distinguishable by mass spectrometry. This guide offers a detailed exploration of Ethyl Propionylacetate-d3, designed for the researcher who requires a deep, functional understanding of this important labeled compound.

Molecular Structure and Identity

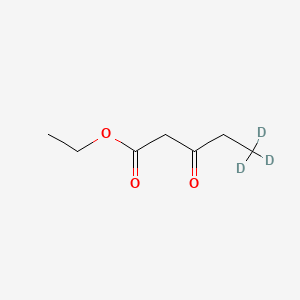

Ethyl Propionylacetate-d3 is a synthetic organic compound where three hydrogen atoms on the terminal methyl group of ethyl propionylacetate have been replaced with deuterium (³H or D). This specific labeling is crucial as it generally does not interfere with the primary reactive sites of the molecule—the active methylene group and the ester functionality.

Caption: Chemical structure of Ethyl Propionylacetate-d3.

Physicochemical Properties

The physical properties of Ethyl Propionylacetate-d3 are nearly identical to its non-deuterated analog. The primary difference lies in its molecular weight. This similarity is fundamental to its application as an internal standard or tracer.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉D₃O₃ | [6][7] |

| Molecular Weight | 147.19 g/mol | [2][6][7] |

| Exact Mass | 147.0975 Da | [1][2] |

| Appearance | Colorless to pale yellow liquid | [4][8] |

| Boiling Point | 83-84 °C at 12 mmHg (for unlabeled) | [4][9][10] |

| Density | 1.012 g/mL at 25 °C (for unlabeled) | [4][9][10] |

| Refractive Index (n20/D) | 1.422 (for unlabeled) | [4][9][10] |

| Solubility | Miscible with glacial acetic acid; soluble in common organic solvents like ethanol and ether; limited solubility in water. | [4][8][10] |

| pKa (Predicted) | 10.58 ± 0.46 (for unlabeled) | [4] |

| Flash Point | 77-78 °C (170.6-172.4 °F) - closed cup (for unlabeled) | [11] |

Spectroscopic Profile: The Key to Identification

For any isotopically labeled compound, spectroscopic analysis is not merely a quality control step; it is the definitive confirmation of the label's incorporation and position.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique where the utility of Ethyl Propionylacetate-d3 becomes evident.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) for the deuterated compound will appear at an m/z value 3 units higher than the unlabeled compound (C₇H₁₂O₃, MW 144.17).[12] This clear mass shift allows for easy differentiation in a mixture.

-

Fragmentation Pattern: The fragmentation of β-keto esters is well-characterized. Key fragments containing the propionyl group (CH₃CH₂CO-) will also show a +3 mass shift. For instance, the acylium ion [CH₃CH₂CO]+, which appears at m/z 57 in the unlabeled spectrum, will shift to m/z 60 ([CD₃CH₂CO]+) in the d3 analog. This confirms that the deuterium label is intact on the terminal methyl group and has not scrambled. The stability of this labeling is critical for its use as a tracer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous proof of the label's specific location.

-

¹H NMR Spectroscopy: The most telling feature in the proton NMR spectrum of Ethyl Propionylacetate-d3 is the absence or significant reduction of the triplet signal corresponding to the terminal methyl group (CH₃-CH₂CO-), which typically appears around 1.0-1.1 ppm in the unlabeled compound. The other signals—the quartet for the ethyl ester's CH₂ group (~4.2 ppm), the triplet for the ethyl ester's CH₃ group (~1.3 ppm), the singlet for the active methylene group (-COCH₂CO-), and the quartet for the propionyl's CH₂ group (~2.5 ppm)—will remain. This selective disappearance of a signal is the gold standard for confirming the site of deuteration.

-

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal for the deuterated carbon (CD₃) will exhibit two key changes:

-

Splitting: Due to coupling with deuterium (which has a nuclear spin I=1), the signal will appear as a multiplet (typically a 1:1:1 triplet).

-

Isotope Shift: The resonance of the deuterated carbon will be shifted slightly upfield compared to its protonated counterpart. The intensity of this signal is also often lower due to the splitting and longer relaxation times.

-

Infrared (IR) Spectroscopy

While less definitive for locating the label, IR spectroscopy confirms the compound's functional group integrity and the presence of the C-D bond.

-

Functional Group Region: The spectrum will be dominated by strong absorption bands characteristic of a β-keto ester:

-

C-D Stretch: The key diagnostic feature for deuteration is the appearance of C-D stretching vibrations. These bands occur at a lower frequency than C-H stretches, typically in the 2000-2250 cm⁻¹ range. Their presence, coupled with the reduction in the intensity of C-H stretching bands around 2850-3000 cm⁻¹, confirms successful deuterium incorporation.

Synthesis, Reactivity, and Applications

Synthesis Strategy

The synthesis of Ethyl Propionylacetate-d3 mirrors the methods used for its unlabeled analog, with the critical modification of using a deuterated starting material. A common industrial route for the unlabeled compound is the Claisen condensation of ethyl propionate or the acylation of the enolate of ethyl acetate with propionyl chloride.

To introduce the d3-label, the synthesis would logically start with a deuterated propionyl source.

Caption: A plausible synthetic workflow for Ethyl Propionylacetate-d3.

This approach ensures the deuterium atoms are placed specifically at the terminal methyl group, a position that is not acidic and therefore not prone to exchange under typical reaction or physiological conditions.

Chemical Reactivity

Ethyl Propionylacetate-d3 shares the rich reactivity profile of β-keto esters.[14]

-

Enolate Formation: The two protons on the α-carbon (the methylene group between the two carbonyls) are acidic (pKa ≈ 11 in water) and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, serving as a cornerstone for C-C bond formation in organic synthesis.

-

Kinetic Isotope Effect: Because the deuterium labels are not on the acidic α-carbon, there is no primary kinetic isotope effect for enolate formation. This means it reacts at virtually the same rate as its unlabeled counterpart, a critical feature for its use as a tracer or internal standard.

-

Synthetic Utility: Like its parent compound, Ethyl Propionylacetate-d3 can be used as an intermediate in the synthesis of more complex molecules. The unlabeled compound is a known precursor in the synthesis of various pharmaceuticals and heterocyclic compounds, including being an intermediate for Rosuvastatin.[4][7][10]

Core Applications

The primary value of this molecule lies in its isotopic label.

-

Internal Standard for Quantitative Analysis: In quantitative mass spectrometry (e.g., LC-MS/MS), an ideal internal standard co-elutes with the analyte, experiences similar ionization efficiency, and has a distinct mass. Ethyl Propionylacetate-d3 is an excellent internal standard for the quantification of unlabeled ethyl propionylacetate, as it fulfills all these criteria.

-

Metabolic Pathway Tracing: It can be introduced into a biological system to trace the metabolic fate of the propionyl group. By analyzing metabolites for the incorporation of the d3-label, researchers can elucidate biochemical pathways.

-

Pharmacokinetic (ADME) Studies: In drug development, deuterated versions of a drug or its precursors are used in early "cold-labeled" studies to track Absorption, Distribution, Metabolism, and Excretion without the need for radioactive materials.

Safety, Handling, and Storage

The toxicological and safety profile of Ethyl Propionylacetate-d3 is considered to be the same as that of the unlabeled compound. Deuteration at this level does not impart any unique biological hazards.

| Safety Aspect | Recommendation | Source(s) |

| Hazard Statements | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [15][10] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][16][17] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep in a dark place. Store sealed at room temperature. | [4][17][18] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [4][18] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK EN14387). | [5] |

Conclusion

References

-

PrepChem.com. (n.d.). Synthesis of ethyl propionylacetate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

NIST. (n.d.). Ethyl propionylacetate. [Link]

-

NIST. (n.d.). Ethyl propionylacetate. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1346598-17-1| Chemical Name : Ethyl Propionylacetate-d3. [Link]

-

Canadian Journal of Chemistry. (n.d.). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. [Link]

-

PubChem. (n.d.). Ethyl Propionate. [Link]

-

DC Fine Chemicals. (n.d.). Ethyl propionylacetate. [Link]

-

NIST. (n.d.). Ethyl propionylacetate. [Link]

- Google Patents. (n.d.). US7754913B2 - Synthesis of isotopically labeled alpha-keto acids and esters.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. [Link]

-

PubChem. (n.d.). Ethyl 3-oxovalerate. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses Procedure. (n.d.). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. [Link]

-

Fiveable. (n.d.). β-keto esters. [Link]

-

NIH. (n.d.). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. [Link]

-

ResearchGate. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

NIH. (n.d.). Formulation and Characterization of Vitamin D3 In Situ Gel for Periodontal Regenerative Therapy. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl Propionylacetate-d3 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl propionylacetate | 4949-44-4 [chemicalbook.com]

- 5. Ethyl propionylacetate 97 4949-44-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Page loading... [guidechem.com]

- 9. 丙酰乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Ethyl propionylacetate | 4949-44-4 [amp.chemicalbook.com]

- 11. fishersci.ca [fishersci.ca]

- 12. Ethyl propionylacetate [webbook.nist.gov]

- 13. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. fiveable.me [fiveable.me]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. chempoint.com [chempoint.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Synthesis and purification of Ethyl Propionylacetate-d3

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Ethyl Propionylacetate-d3

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of Isotopic Labeling

In the landscape of modern drug discovery and development, the strategic incorporation of stable isotopes, such as deuterium (²H or D), has emerged as a critical tool for optimizing the pharmacokinetic profiles of therapeutic candidates. The replacement of hydrogen with deuterium can significantly alter a molecule's metabolic fate by leveraging the kinetic isotope effect (KIE), thereby slowing down metabolic processes that involve C-H bond cleavage.[1][2] This modification can lead to improved drug efficacy, reduced dosage requirements, and enhanced safety profiles. Ethyl propionylacetate-d3 (specifically, ethyl 3-oxopentanoate-2,2,4-d3), a deuterated β-keto ester, serves as a valuable building block in the synthesis of more complex, isotopically labeled active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous analytical characterization of ethyl propionylacetate-d3, intended for researchers, chemists, and drug development professionals.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of β-keto esters is classically achieved via the Claisen condensation, a robust carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[5][6][7] For the targeted synthesis of ethyl propionylacetate-d3, where the deuterium labels are on the methyl group of the propionyl moiety, a direct Claisen condensation strategy is the most efficient and logical approach.

The Chosen Pathway: Crossed Claisen Condensation

The selected strategy involves a crossed Claisen condensation between ethyl acetate and a deuterated ethyl propionate precursor, ethyl propionate-d3 (CD₃CH₂CO₂Et). This method is superior to post-synthesis H/D exchange, which would incorrectly label the active methylene position, or more convoluted multi-step pathways.

The causality behind this choice is twofold:

-

Isotopic Precision: It ensures the deuterium atoms are placed specifically at the terminal methyl group of the propionyl chain, as dictated by the starting material.

-

Efficiency: It is a well-established, high-yielding reaction that constructs the carbon skeleton and incorporates the isotopic label in a single, convergent step.

The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl propionate-d3. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the target β-keto ester.

Caption: Mechanism of the Crossed Claisen Condensation for Ethyl Propionylacetate-d3 Synthesis.

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems, with in-process checks and purification steps to ensure high purity and isotopic incorporation.

Synthesis of Ethyl Propionylacetate-d3

This protocol details the base-mediated condensation reaction. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the base.

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount | Notes |

| Sodium Ethoxide (NaOEt) | 1.1 | 68.05 g/mol | User-defined scale | Strong base; handle in a glovebox or under inert gas. |

| Ethyl Acetate | 1.5 | 88.11 g/mol | User-defined scale | Dried over molecular sieves. Acts as both reactant and solvent. |

| Ethyl Propionate-d3 | 1.0 | 105.15 g/mol | User-defined scale | The limiting, deuterated starting material. |

| Diethyl Ether (anhydrous) | - | - | Sufficient volume | Reaction co-solvent. |

| Hydrochloric Acid (HCl) | - | - | To pH ~3-4 | For acidic workup. |

| Reaction Temperature | - | - | 0°C to reflux | Initial addition at 0°C, then warming. |

| Reaction Time | - | - | 2-4 hours | Monitored by TLC or GC-MS. |

Step-by-Step Methodology:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add sodium ethoxide and anhydrous diethyl ether.

-

Base Suspension: Stir the mixture to create a fine suspension of the base. Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Add a mixture of ethyl acetate and ethyl propionate-d3 dropwise from the dropping funnel over 30-60 minutes. Control the addition rate to maintain the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-3 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them with dilute acid, extracting with ether, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully add cold dilute hydrochloric acid to neutralize the mixture and quench the reaction. The final pH should be acidic (~3-4).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is ready for purification.

Purification Protocol

Purification is critical to remove unreacted starting materials, side-products, and residual solvents. Fractional vacuum distillation is the preferred method for this compound.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head to minimize product loss.

-

Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.

-

Fraction Collection: Collect the fractions that distill at the expected boiling point of ethyl propionylacetate (approx. 83-84 °C at 12 mmHg).[3] Discard the initial lower-boiling forerun and the higher-boiling residue.

-

Purity Assessment: Analyze the collected fractions by GC-MS and NMR to confirm purity. If necessary, pool pure fractions and re-distill to achieve >98% purity. For extremely high purity requirements, column chromatography on silica gel using a hexane/ethyl acetate gradient may be employed as a secondary step.[8][9]

Part 3: Analytical Characterization and Validation

Rigorous characterization is non-negotiable to validate the structure, purity, and isotopic enrichment of the final product. A combination of NMR spectroscopy and mass spectrometry provides a complete analytical picture.[10]

Caption: Overall Workflow for the Synthesis and Validation of Ethyl Propionylacetate-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the precise location and extent of deuterium incorporation.[11][12]

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure and the success of the deuteration. The key diagnostic feature will be the significant reduction or complete disappearance of the triplet signal corresponding to the terminal methyl group of the propionyl chain.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[12] A single signal in the ²H NMR spectrum corresponding to the chemical shift of the propionyl methyl group provides unambiguous proof of successful and site-specific labeling.

-

¹³C NMR: The carbon spectrum will confirm the carbon backbone. The signal for the deuterated methyl carbon (CD₃) will appear as a multiplet due to C-D coupling and will be significantly attenuated compared to its protonated counterpart.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing the purity and confirming the molecular weight of the volatile ester.

-

Purity Assessment: The gas chromatogram will indicate the purity of the distilled product, with a single major peak expected.

-

Mass Verification: The mass spectrum will show a molecular ion (M⁺) peak at m/z 147.19, corresponding to the molecular formula C₇H₉D₃O₃. This is three mass units higher than the unlabeled analogue (m/z 144.17), confirming the incorporation of three deuterium atoms.[13]

Table 2: Expected Analytical Data

| Technique | Expected Result for Ethyl Propionylacetate-d3 | Purpose |

| ¹H NMR | Absence of signal for CH₃-CH₂-CO- | Confirms deuteration at the target site. |

| ²H NMR | Presence of a signal at ~1.0 ppm | Directly observes the incorporated deuterium. |

| GC-MS | Purity >98% (by GC area %) | Assesses chemical purity. |

| MS (EI) | Molecular Ion (M⁺) at m/z = 147 | Confirms isotopic mass increase. |

Conclusion

The synthesis of ethyl propionylacetate-d3 via a crossed Claisen condensation is a reliable and efficient method for producing this valuable isotopically labeled building block. By adhering to the detailed protocols for synthesis, purification, and rigorous multi-technique analytical validation, researchers can ensure a high-quality product with precise isotopic incorporation. This guide provides the necessary framework for scientists to confidently produce and validate ethyl propionylacetate-d3, empowering further innovation in the development of next-generation deuterated therapeutics.

References

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Wiley Analytical Science. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR.

- Sigma-Aldrich. Applications of quantitative d-NMR in analysis of deuterium enriched compounds.

- PrepChem.com. Synthesis of ethyl propionylacetate.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ethyl 3-Oxopentanoate: Properties, Synthesis, and Market Trends.

- Benchchem. A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis.

- PMC - NIH. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.

- Wikipedia. Claisen condensation.

- PMC - PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst.

- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

- ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.

- ChemicalBook. (2025). Ethyl propionylacetate.

- OpenStax adaptation. (2023). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.

- BOC Sciences. Deuterium - Isotope.

- TargetMol. Deuterium Labeled Compounds.

- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.

- YouTube. (2018). Claisen Condensation Reaction Mechanism.

- Guidechem. Ethyl propionylacetate 4949-44-4 wiki.

- LGC Standards. Ethyl Propionylacetate-d3.

Sources

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl propionylacetate | 4949-44-4 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Ethyl Propionylacetate-d3 | LGC Standards [lgcstandards.com]

Introduction: The Role of Isotopic Labeling in Modern Drug Development

An In-Depth Technical Guide to Ethyl Propionylacetate-d3

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical research and development, the use of stable isotope-labeled compounds is an indispensable tool. These molecules, wherein one or more atoms have been replaced by a heavier isotope, serve as critical internal standards for quantitative bioanalysis and as tracers in metabolic studies. Ethyl Propionylacetate-d3 (CAS No: 1346598-17-1) is a deuterated analog of Ethyl Propionylacetate. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays. Its primary utility lies in its role as a key intermediate in the synthesis of labeled versions of active pharmaceutical ingredients (APIs), most notably Rosuvastatin[1][2]. This guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of Ethyl Propionylacetate-d3, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Physicochemical Characteristics

The fundamental physical and chemical properties of Ethyl Propionylacetate-d3 are largely comparable to its non-deuterated counterpart, with the critical difference being its increased molecular weight due to the deuterium labeling. These properties are essential for its handling, storage, and application in synthetic and analytical workflows.

Table 1: Core Physicochemical Properties

| Property | Value (Ethyl Propionylacetate-d3) | Value (Ethyl Propionylacetate, for comparison) | Source(s) |

| CAS Number | 1346598-17-1 | 4949-44-4 | [1][3] |

| Molecular Formula | C₇H₉D₃O₃ | C₇H₁₂O₃ | [1] |

| Molecular Weight | 147.19 g/mol | 144.17 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | Clear colorless liquid | [4][5] |

| Boiling Point | Not explicitly reported, but expected to be similar to the unlabeled compound | 83-84 °C at 12 mmHg | [4][5][6] |

| Density | Not explicitly reported, but expected to be slightly higher than the unlabeled compound | 1.012 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | Not explicitly reported, but expected to be similar to the unlabeled compound | 1.422 | [4][6] |

| Storage Temperature | 2-8°C Refrigerator, Keep in dark place, Sealed in dry | Room Temperature, Sealed in dry | [1][4] |

| Solubility | Miscible with glacial acetic acid | Miscible with glacial acetic acid | [4][5] |

PART 2: Synthesis and Analytical Validation

The synthesis of Ethyl Propionylacetate-d3 requires the strategic introduction of deuterium atoms. A common approach involves using a deuterated starting material in a standard organic synthesis pathway.

Conceptual Synthesis Workflow

A plausible synthetic route involves the condensation of a deuterated propionyl source with an acetate derivative. For instance, starting with ethyl acetoacetate and reacting it with a deuterated propionyl chloride in the presence of a catalyst can yield the desired product after subsequent hydrolysis and acidification steps[7]. The key is the use of a propionyl source where the methyl group is fully deuterated (propionyl-d3 chloride).

Caption: Conceptual workflow for the synthesis of Ethyl Propionylacetate-d3.

Analytical Characterization: A Self-Validating System

The identity and purity of Ethyl Propionylacetate-d3 must be rigorously confirmed. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography provides a self-validating system, ensuring the final product meets the stringent requirements for use in regulated bioanalysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is fundamental for confirming the position and extent of deuteration.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of Ethyl Propionylacetate-d3 will be similar to its non-deuterated counterpart, but with a key difference: the absence of the signal corresponding to the terminal methyl protons of the propionyl group. The expected signals would be a triplet for the ethyl ester's CH₃, a quartet for the ethyl ester's CH₂, and a singlet for the methylene group between the carbonyls[8]. The integration of these signals relative to each other confirms the structure, while the absence of the propionyl methyl signal validates the deuteration.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show the expected carbon signals. The carbon atom attached to the deuterium atoms (CD₃) will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a significantly lower intensity compared to protonated carbons.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of Ethyl Propionylacetate-d3.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

2. Mass Spectrometry (MS)

MS is used to confirm the molecular weight and isotopic purity of the compound.

-

Electron Ionization (EI-MS): Under EI-MS, Ethyl Propionylacetate-d3 will show a molecular ion peak (M⁺) at m/z 147, which is 3 mass units higher than the unlabeled compound (m/z 144)[9][10]. The fragmentation pattern will be similar to the unlabeled analog, but fragments containing the deuterated methyl group will also be shifted by +3 m/z. This confirms both the molecular identity and the successful incorporation of three deuterium atoms.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): When used as an internal standard, the compound is analyzed by LC-MS or LC-MS/MS. The distinct mass difference allows for its separation and detection from the non-labeled analyte in a complex matrix.

Experimental Protocol: Direct Infusion MS

-

Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Acquire data in full scan mode to observe the molecular ion and in product ion scan mode to characterize fragmentation.

3. Chromatography

Chromatographic techniques are essential for assessing the chemical purity of the final product.

-

Gas Chromatography (GC): Due to its volatility, GC is an excellent method for purity assessment. A single, sharp peak on a suitable column (e.g., a polar capillary column) would indicate high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring reaction progress or for purification if necessary. A reversed-phase column with a mobile phase of acetonitrile and water would be a typical starting point[11][12].

Experimental Protocol: GC Purity Analysis

-

Prepare a solution of Ethyl Propionylacetate-d3 in a volatile solvent like ethyl acetate.

-

Inject 1 µL of the solution into a GC system equipped with a Flame Ionization Detector (FID).

-

Use a temperature gradient program to ensure the separation of any potential impurities.

-

Purity is calculated based on the area percentage of the main peak.

PART 3: Applications in Drug Development & Research

The primary and most critical application of Ethyl Propionylacetate-d3 is as an intermediate and internal standard in the context of drug development, particularly for the blockbuster statin, Rosuvastatin[1][2][4].

Caption: The central role of Ethyl Propionylacetate-d3 in synthesizing labeled Rosuvastatin for bioanalytical studies.

-

Internal Standard for Quantitative Bioanalysis: In clinical and preclinical studies, regulatory agencies require validated bioanalytical methods to measure drug concentrations in biological matrices (e.g., plasma, urine). A stable isotope-labeled internal standard like Rosuvastatin-d3, synthesized from Ethyl Propionylacetate-d3, is the gold standard. It co-elutes with the unlabeled drug during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for variability in sample preparation and instrument response. This ensures the accuracy and precision of the pharmacokinetic data.

-

Metabolic Profiling: Labeled compounds can be used in "cold" (non-radioactive) tracer studies to track the metabolic fate of a drug in vivo. By analyzing samples for the parent drug and its metabolites, all containing the isotopic label, researchers can elucidate metabolic pathways.

PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the d3-analog is not widely available, the safety precautions are expected to be identical to those for unlabeled Ethyl Propionylacetate.

-

Hazards: The compound is classified as a combustible liquid[13][14]. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][13][14].

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[13][15][16]. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors[3][14]. Keep away from heat, sparks, and open flames[13][15].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[3][14]. For the deuterated compound, storage at 2-8°C is recommended to ensure long-term stability and prevent degradation[1].

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[14].

-

Skin: Wash off immediately with soap and plenty of water. If irritation persists, get medical advice[3][14].

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[14].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention[13][14].

-

Conclusion

Ethyl Propionylacetate-d3 is more than just a chemical reagent; it is an enabling tool for modern pharmaceutical science. Its value lies in the precision and confidence it brings to the drug development process, from early metabolic studies to late-stage clinical trials. By serving as a precursor to stable isotope-labeled standards like Rosuvastatin-d3, it underpins the generation of high-quality, reliable bioanalytical data required for regulatory approval and for a deeper understanding of a drug's behavior in the body. This guide has outlined its core characteristics, synthesis, analytical validation, and critical applications, providing the necessary technical foundation for its effective use in a research and development setting.

References

-

DC Fine Chemicals. Ethyl propionylacetate. [Link]

-

Pharmaffiliates. Ethyl Propionylacetate-d3. CAS No: 1346598-17-1. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

PrepChem.com. Synthesis of ethyl propionylacetate. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Ethyl propionylacetate (2024-02-02). [Link]

-

NIST WebBook. Ethyl propionylacetate. [Link]

-

NIST WebBook. Ethyl propionylacetate Mass Spectrum. [Link]

-

Abdurrahman, I. et al. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). [Link]

-

Harrison, A. G., & Keyes, B. G. REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry. [Link]

-

Ataman Kimya. ETHYL PROPIONATE. [Link]

-

MassBank. ethyl propionate. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

ResearchGate. Ethyl Acetate-Propionic Acid as Green Mobile Phase System for Selective Densitometric Identification of Maltose. [Link]

- Google Patents.

-

ResearchGate. Ethyl Acetate–Propionic Acid as Green Mobile Phase System for Selective Densitometric Identification of Maltose.... [Link]

-

Organic Syntheses. SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. [Link]

-

PubMed. High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples. [Link]

-

MDPI. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery. [Link]

-

PubMed. Vitamin D analogs: mechanism of action and therapeutic applications. [Link]

-

MDPI. Drug Delivery Systems for Vitamin D Supplementation and Therapy. [Link]

-

ResearchGate. Ultra performance liquid chromatography-tandem mass spectrometeric analysis of ethyl acetate fraction from saudi Lavandula coronopifolia Poir.... [Link]

-

PMC - NIH. Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha. [Link]

-

MDPI. Designing Vitamin D3 Formulations: An In Vitro Investigation Using a Novel Micellar Delivery System. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. Ethyl propionylacetate | 4949-44-4 [chemicalbook.com]

- 5. Ethyl propionylacetate | 4949-44-4 [amp.chemicalbook.com]

- 6. Ethyl propionylacetate 97 4949-44-4 [sigmaaldrich.com]

- 7. CN1626498A - Method for preparing propionyl ethyl acetate - Google Patents [patents.google.com]

- 8. Ethyl propionylacetate(4949-44-4) 1H NMR spectrum [chemicalbook.com]

- 9. Ethyl propionylacetate [webbook.nist.gov]

- 10. Ethyl propionylacetate [webbook.nist.gov]

- 11. High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.no [fishersci.no]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Introduction: The Significance of Precision in Isotopic Labeling

An In-Depth Technical Guide to Commercial Suppliers of High-Purity Ethyl Propionylacetate-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the demand for high-purity, stable isotope-labeled compounds is paramount. Ethyl Propionylacetate-d3, a deuterated analog of Ethyl Propionylacetate, serves as a critical tool for researchers, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry. The strategic replacement of three hydrogen atoms with deuterium isotopes imparts a unique mass signature without significantly altering the compound's chemical properties.[1][2][3] This subtle yet powerful modification enables precise quantification and metabolic tracking, which are indispensable in the rigorous process of pharmaceutical research.

This guide provides an in-depth analysis of the commercial landscape for high-purity Ethyl Propionylacetate-d3, offering insights into supplier evaluation, quality control, and practical applications. As a senior application scientist, the emphasis here is not merely on what to source, but why specific parameters of purity and supplier reliability are critical for the integrity and success of your research.

Understanding the Core Reagent: Ethyl Propionylacetate-d3

Ethyl Propionylacetate-d3 is a stable isotope-labeled form of Ethyl 3-oxopentanoate. The "-d3" designation signifies that three hydrogen atoms have been replaced by deuterium.

Chemical and Physical Properties:

| Property | Value | Source(s) |

| Chemical Name | Ethyl Propionylacetate-d3 | [4][5][6] |

| Synonyms | 3-Oxopentanoic Acid Ethyl Ester-d3, Ethyl 3-Oxovalerate-d3 | [4][5] |

| Molecular Formula | C₇H₉D₃O₃ | [4][5][7] |

| Molecular Weight | 147.19 g/mol | [4][5][7] |

| CAS Number (Labeled) | 1346598-17-1 | [4][5] |

| CAS Number (Unlabeled) | 4949-44-4 | [4][7] |

The synthesis of its parent compound, Ethyl Propionylacetate, can be achieved through various organic chemistry routes, such as the condensation of diethyl malonate with propionyl chloride.[8][9] The introduction of deuterium is a specialized process that requires precise control to ensure high isotopic enrichment at the desired molecular positions. This synthetic complexity underscores the importance of sourcing from suppliers with proven expertise in isotopic labeling.[10][11]

The Imperative of High Purity in Scientific Applications

In the context of drug development, particularly for deuterated active pharmaceutical ingredients (APIs), ensuring product quality through stringent quality control is critical.[1] While specific guidelines for all deuterated compounds are still evolving, the principles of API quality control are highly relevant.[1][12]

-

Isotopic Enrichment: This refers to the percentage of molecules where the intended hydrogen atoms have been successfully replaced by deuterium.[13] High isotopic enrichment (typically >98%) is crucial to minimize mass spectral interference from unlabeled or partially labeled species. It's important not to confuse isotopic enrichment with species abundance; a 99.5% enrichment in a D3-labeled molecule means that 98.5% of the molecules are the CD3 species.[13]

-

Chemical Purity: This measures the absence of other chemical compounds. Impurities can arise from starting materials, by-products of the synthesis, or degradation. High chemical purity is essential to avoid introducing confounding variables into an experiment. For instance, an impurity could co-elute with an analyte in a chromatographic separation, leading to inaccurate quantification.

The combination of high isotopic and chemical purity ensures that the compound's behavior is predictable and that any experimental observations can be confidently attributed to the labeled molecule itself.

Commercial Suppliers of High-Purity Ethyl Propionylacetate-d3

Sourcing high-purity reagents requires careful consideration of the supplier's reputation, quality control processes, and the documentation they provide. The following table summarizes key suppliers offering Ethyl Propionylacetate-d3.

| Supplier | Product Code/Name | CAS Number | Key Information |

| LGC Standards | TRC-E925397 | 1346598-17-1 | Offers certified reference materials for accurate data analysis. Product is sold in neat format.[4] |

| Santa Cruz Biotechnology, Inc. | Ethyl propionylacetate-d3 | 4949-44-4 (unlabeled) | Provides the compound as a biochemical for proteomics research.[7] |

| Pharmaffiliates | PA STI 039880 | 1346598-17-1 | Lists the compound under stable isotopes and notes its application as an intermediate for Rosuvastatin.[5] |

| C/D/N Isotopes Inc. | - | - | A specialized manufacturer of a wide range of deuterium-labeled compounds with a focus on high-quality control for isotopic enrichment and chemical purity.[11] |

| Cambridge Isotope Laboratories, Inc. (CIL) | - | - | A leading supplier of stable isotopes and deuterated compounds, known for high-purity reagents for research and various industries.[14] |

Note: Researchers should always verify current product specifications directly with the supplier before purchasing.

Quality Control and Analytical Verification

A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch of the product.[3][15] This document is the primary evidence of the compound's quality.

Key elements to scrutinize on a CoA:

-

Identity Confirmation: Methods like ¹H-NMR and Mass Spectrometry (MS) confirm the molecular structure.

-

Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Isotopic Enrichment: Confirmed by MS, which will show the mass shift due to deuterium incorporation, and often by NMR.[1]

Workflow for In-House Verification

It is good laboratory practice to perform an in-house verification of newly received critical reagents.

Caption: In-house analytical workflow for qualifying a new batch of Ethyl Propionylacetate-d3.

Core Applications in Research and Drug Development

The utility of Ethyl Propionylacetate-d3 is centered on its identity as a stable isotope-labeled compound.

A. Internal Standard in Quantitative Bioanalysis

In techniques like LC-MS/MS, an internal standard is essential to correct for variations in sample preparation and instrument response.[16] A stable isotope-labeled analog like Ethyl Propionylacetate-d3 is the gold standard for an internal standard because it co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency, but is distinguishable by its mass.[16][17] This ensures the most accurate quantification of the target analyte in complex biological matrices such as plasma.[16]

B. Intermediate in the Synthesis of Labeled APIs

Ethyl Propionylacetate-d3 can serve as a deuterated building block. For instance, it has been identified as an intermediate in the synthesis of deuterated versions of drugs like Rosuvastatin.[5][18] This allows for the precise introduction of a deuterium label into a larger, more complex molecule, which can be used to study the metabolism and pharmacokinetics of the drug.[3] The introduction of deuterium can sometimes alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties.[1][19]

Experimental Protocol: Use as an Internal Standard for LC-MS/MS

This protocol outlines the general steps for using Ethyl Propionylacetate-d3 as an internal standard (IS) for the quantification of its unlabeled counterpart in a plasma sample.

Objective: To accurately quantify Ethyl Propionylacetate in plasma using Ethyl Propionylacetate-d3 as an internal standard.

Materials:

-

Ethyl Propionylacetate (analyte standard)

-

Ethyl Propionylacetate-d3 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid

-

Control human plasma

Methodology:

-

Preparation of Stock Solutions (1 mg/mL):

-

Accurately weigh ~1 mg of Ethyl Propionylacetate and dissolve in 1 mL of methanol.

-

Accurately weigh ~1 mg of Ethyl Propionylacetate-d3 and dissolve in 1 mL of methanol.

-

-

Preparation of Working Solutions:

-

Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (or calibration standard or quality control sample), add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Determine the specific precursor → product ion transitions for both Ethyl Propionylacetate and Ethyl Propionylacetate-d3.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the analyte.

-

Use the resulting regression equation to determine the concentration of the analyte in the unknown samples.

-

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Deuterated Compounds | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Ethyl Propionylacetate-d3 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. Ethyl propionylacetate synthesis - chemicalbook [chemicalbook.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. researchgate.net [researchgate.net]

- 13. isotope.com [isotope.com]

- 14. isotope.com [isotope.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ethyl propionylacetate | 4949-44-4 [chemicalbook.com]

- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterium Labeling Efficiency in Ethyl Propionylacetate-d3

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and, critically, the determination of deuterium labeling efficiency in Ethyl Propionylacetate-d3. Deuterium-labeled compounds are instrumental in various scientific disciplines, including mechanistic studies, metabolic pathway elucidation, and as internal standards for mass spectrometry.[1] The precision of these applications hinges on the accurate quantification of deuterium incorporation. This document delineates the synthetic strategies for producing Ethyl Propionylacetate-d3, with a deep dive into the underlying chemical principles. It further presents a comparative analysis of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the robust determination of labeling efficiency. Detailed, field-tested protocols and data interpretation methodologies are provided to equip the reader with the practical knowledge required for success in this domain.

Introduction: The Significance of Deuterated Molecules

Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful tool in scientific inquiry due to its unique physical properties.[1] Replacing hydrogen with deuterium in a molecule creates a "heavier" analogue that is chemically similar yet distinguishable by analytical instrumentation. This isotopic substitution is particularly valuable in:

-

Mechanistic Elucidation: Tracking the fate of deuterium atoms through a reaction sequence can provide profound insights into reaction mechanisms.[1]

-

Pharmacokinetic Studies: The kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds, can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties and a longer half-life.[2]

-

Quantitative Analysis: Deuterated compounds are the gold standard for internal standards in mass spectrometry-based quantification due to their similar ionization efficiencies and chromatographic behavior to the unlabeled analyte, while being easily distinguishable by their mass.[1][3]

Ethyl propionylacetate, a β-keto ester, is a versatile building block in organic synthesis.[4][5][6] Its deuterated isotopologue, specifically Ethyl Propionylacetate-d3, where the three protons of the terminal methyl group are replaced by deuterium, is of significant interest. The active methylene group flanked by two carbonyl functionalities provides a site for further chemical elaboration, making this deuterated building block valuable for introducing a stable isotope label into more complex molecules. The accurate determination of the deuterium incorporation at this specific position is paramount to the integrity of any subsequent research.

Synthesis of Ethyl Propionylacetate-d3: A Mechanistic Approach

The synthesis of Ethyl Propionylacetate-d3 can be approached through several synthetic routes. A common and efficient method involves the base-catalyzed hydrogen-deuterium (H/D) exchange of the active methylene protons of ethyl acetoacetate, followed by alkylation. However, a more direct approach for achieving high isotopic enrichment at the terminal methyl group is to start from a deuterated precursor.

A robust method for the synthesis of Ethyl Propionylacetate-d3 involves a Claisen condensation reaction. This approach offers high control over the position of deuteration.

Proposed Synthetic Pathway: Claisen Condensation

The Claisen condensation provides a direct route to β-keto esters. To synthesize Ethyl Propionylacetate-d3, one can react a deuterated propionate ester with an acetate equivalent in the presence of a strong base.

Reaction Scheme:

Caption: Synthetic workflow for Ethyl Propionylacetate-d3.

Analytical Workflow for Efficiency Determination

Caption: Analytical workflow for determining labeling efficiency.

Conclusion

The successful synthesis and accurate characterization of Ethyl Propionylacetate-d3 are foundational for its application in advanced scientific research. This guide has provided a detailed framework for its preparation and, more importantly, a robust, self-validating methodology for determining its deuterium labeling efficiency. By judiciously combining the strengths of NMR spectroscopy and mass spectrometry, researchers can proceed with confidence in the isotopic purity of their materials, ensuring the integrity and reliability of their subsequent investigations. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, fostering a deeper understanding of the critical role of isotopic labeling.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). Rapid Communications in Mass Spectrometry, 36(22), e9389. [Link]

-

Chik, J. K., Vande Graaf, J. L., & Schriemer, D. C. (2006). Quantitating the Statistical Distribution of Deuterium Incorporation To Extend the Utility of H/D Exchange MS Data. Analytical Chemistry, 78(1), 207–214. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2019). Analytical Methods, 11(39), 5035-5043. [Link]

-

Engen, J. R., & Smith, D. L. (2001). Considerations in the analysis of hydrogen exchange mass spectrometry data. Journal of the American Society for Mass Spectrometry, 12(5), 567–575. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). Rapid Communications in Mass Spectrometry, 36(22), e9389. [Link]

-

He, Y., Tang, C., Mao, J., Liu, Z., Huang, W., & Mao, Z. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838–842. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. [Link]

-

Example calculation of deuterium incorporation based on deuterated... ResearchGate. [Link]

-

Synthesis of ethyl propionylacetate. PrepChem.com. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. [Link]

-

Wilkinson, D. J., Brook, M. S., Smith, K., & Atherton, P. J. (2020). The use of deuterated water for the measurement of protein synthesis. American Journal of Physiology-Endocrinology and Metabolism, 318(4), E543–E553. [Link]

-

Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. [Link]

-

Xie, L., Zhao, Y., Sheng, L., Feng, S., Shen, A., Chen, Y., ... & Lei, W. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR+ 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]

-

Superacid-catalysed α-deuteration of ketones with D2O. (2025). RSC Publishing. [Link]

-

Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. (2019). Metabolites, 9(10), 205. [Link]

-

Smith, K. M., & Barnett, G. H. (1986). Rapid base-catalyzed deuterium exchange at the ring-adjacent methyl and methylene positions of octaalkyl and natural-derivative porphyrins and metalloporphyrins. The Journal of Organic Chemistry, 51(23), 4400–4405. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140–6205. [Link]

-

Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. ResearchGate. [Link]

-

A simple protocol for the production of highly deuterated proteins for biophysical studies. (2021). STAR Protocols, 2(4), 100913. [Link]

-

D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. (2018). Metabolites, 8(3), 49. [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2020). Molecules, 25(21), 5035. [Link]

-

Validation of the deuterium oxide method for measuring average daily milk intake in infants. (1986). The American Journal of Clinical Nutrition, 44(6), 794–801. [Link]

-

Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. (2019). Metabolites, 9(10), 205. [Link]

-

Validation of Dynamic Deuterium Metabolic Imaging (DMI) for the Measurement of Cerebral Metabolic Rates of Glucose in Rat. (2025). Metabolites, 15(1), 12. [Link]

-

The proposed general mechanism of deuteration. ResearchGate. [Link]

-

Organic & Biomolecular Chemistry. (2025). RSC Publishing. [Link]

-

Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. (2018). ACS Omega, 3(9), 11045–11059. [Link]

-

Synthesis of Deuterated Enaminones with High Isotopic Fidelity. (2017). Organic Letters, 19(18), 4782–4785. [Link]

-

Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. (2018). ACS Omega, 3(9), 11045–11059. [Link]

-

Base-catalyzed hydrogen–deuterium exchange and dehalogenation reactions of 1,2,3-triazole derivatives. (2025). ResearchGate. [Link]

-

Spectra of ethyl acetate. [Link]

- CN1626498A - Method for preparing propionyl ethyl acetate.

-

Applications and Synthesis of Deuterium-Labeled Compounds. (2014). Macmillan Group. [Link]

-

Ethyl propionylacetate. NIST WebBook. [Link]

-

Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2011). Drug Metabolism and Disposition, 39(12), 2395–2403. [Link]

-

Deuterated drug. Wikipedia. [Link]

-

Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement. (2010). International Journal of Mass Spectrometry, 297(1-3), 118–125. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. 丙酰乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl propionylacetate | 4949-44-4 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

Ethyl Propionylacetate-d3 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Ethyl Propionylacetate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Integrity

Ethyl Propionylacetate-d3 (CAS 1346598-17-1) is a stable isotope-labeled (SIL) compound increasingly utilized in pharmaceutical research, particularly in metabolic studies and as an internal standard for quantitative mass spectrometry.[1][2] The strategic replacement of three hydrogen atoms with deuterium (d3) provides a distinct mass shift, enabling precise tracking and quantification.[3] However, the utility of this valuable reagent is entirely dependent on its chemical and isotopic stability. Degradation or isotopic exchange can lead to inaccurate results, compromised data integrity, and significant project delays.

This guide, grounded in the principles of chemical stability and extensive field experience, provides a comprehensive overview of the factors governing the stability of Ethyl Propionylacetate-d3 and offers authoritative protocols for its optimal storage and handling.

Core Principles of Stability: Chemical Purity and Isotopic Enrichment

Unlike radioactive isotopes, stable isotopes like deuterium do not decay over time.[4] Their stability is therefore governed by chemical and physical factors that can either degrade the molecule itself or compromise its isotopic label.[5]

The two primary concerns for Ethyl Propionylacetate-d3 are:

-

Chemical Degradation: The breakdown of the ethyl 3-oxopentanoate structure into impurities.[5] The parent compound is known to be a stable, combustible liquid, but it is incompatible with strong oxidizing agents.[6][7][8]

-

Isotopic Exchange: The loss of deuterium atoms and their replacement with protium (¹H) from the environment, primarily from moisture or protic solvents.[9][10] This is a critical concern for all deuterated compounds and directly impacts the accuracy of mass-based analyses.[2]

Potential Degradation Pathways

Understanding the potential routes of degradation is fundamental to designing effective storage strategies. For Ethyl Propionylacetate-d3, a β-keto ester, the two most probable degradation pathways under typical storage and laboratory conditions are hydrolysis and base/acid-catalyzed isotopic exchange.

Hydrolysis

As an ester, the compound is susceptible to hydrolysis, where water cleaves the ester bond to form propionic acid-d3 and ethanol. This reaction is accelerated by the presence of acids or bases.

Hydrogen-Deuterium (H-D) Exchange

The deuterium atoms in Ethyl Propionylacetate-d3 are typically on the propionyl group. The protons (and deuterons) on the carbon alpha to the two carbonyl groups (the C2 position) are acidic and thus susceptible to exchange. If the deuteration is at the C5 position (on the terminal methyl group), the C-D bonds are generally strong. However, H-D exchange can still occur, particularly in the presence of acidic or basic catalysts and a protic source like water.[2][10]

Caption: Key degradation pathways for Ethyl Propionylacetate-d3.

Recommended Storage and Handling Conditions

The primary objective of proper storage is to mitigate the factors illustrated above: temperature, moisture, light, and chemical incompatibility.[5][11]

Data Presentation: Storage Condition Summary

| Parameter | Short-Term Storage (Neat Liquid, < 3 months) | Long-Term Storage (Neat Liquid, > 3 months) | Stock Solution (in Aprotic Solvent) |

| Temperature | 2-8°C (Refrigerated)[12][13] | ≤ -20°C (Frozen) | ≤ -20°C (Frozen) |

| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) overlay | Inert gas (Argon or Nitrogen) overlay |

| Container | Clear or amber glass vial with PTFE-lined cap | Amber glass vial or clear vial wrapped in foil | Amber glass vial with PTFE-lined cap |

| Environment | Dark, dry location | Dark, dry location (desiccator recommended) | Dark, dry location (desiccator recommended) |

Causality Behind Recommendations

-

Temperature: Lowering the temperature is the most effective way to reduce the rate of all chemical reactions, including hydrolysis and potential decomposition.[5] While the parent compound is stable at room temperature, long-term storage at ambient temperatures is not advisable for high-purity standards without specific stability data.[5][6]

-

Moisture Exclusion: This is paramount to prevent both hydrolysis of the ester and, more critically, H-D exchange that would dilute the isotopic purity.[9][10] Storing in a desiccator and blanketing the compound with an inert gas before sealing are best practices for long-term storage.

-

Light Protection: While the parent compound is not noted as being acutely photosensitive, many organic molecules can be degraded by UV light.[10] Using amber vials or protecting clear vials from light is a simple and effective preventative measure.[5]

-

Inert Atmosphere: Replacing headspace air with an inert gas like argon or nitrogen minimizes exposure to atmospheric moisture and oxygen, preventing potential oxidative degradation.

Handling Protocols

-

Equilibration: Before opening, always allow the container to warm completely to room temperature.[11] This prevents atmospheric moisture from condensing on the cold surface of the compound, which is a primary source of water contamination.

-

Solvent Choice: When preparing solutions, always use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, ethyl acetate). Avoid protic solvents like methanol or water unless they are fully deuterated.

-

Glassware: Ensure all glassware is thoroughly dried before use, for example, by oven-drying at 150°C and cooling in a desiccator.[10]

Experimental Protocol: Long-Term Stability Assessment

A robust stability study is essential to determine the true shelf-life of a specific batch of Ethyl Propionylacetate-d3 under your laboratory's conditions. This protocol is based on established principles for stability testing of chemical reagents.[5]

Caption: Workflow for a long-term stability assessment study.

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Upon receipt, perform a comprehensive analysis of the compound.

-

Chemical Purity: Use a stability-indicating HPLC-UV or UHPLC-UV method to establish the initial purity profile.

-

Isotopic Enrichment & Identity: Use High-Resolution Mass Spectrometry (HRMS) to confirm the mass and determine the initial isotopic distribution (d3 vs d2, d1, d0). Use ¹H NMR to confirm the structure and absence of proton signals where deuterium should be.

-

-

Sample Preparation and Storage:

-

Aliquot the neat material into multiple small, amber glass vials suitable for single use at each time point.

-

For each vial intended for long-term storage, flush the headspace with argon or nitrogen before tightly sealing with a PTFE-lined cap.

-

Place vials into the designated storage conditions (e.g., -20°C in the dark, 4°C in the dark, and an accelerated condition like 25°C).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 3, 6, 12, 24 months), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Perform the same set of analyses as the T=0 assessment (HPLC for chemical purity, MS for isotopic enrichment).

-

-

Data Evaluation:

-

Compare the chemical purity at each time point to the initial T=0 value. A significant increase in any impurity peak indicates chemical degradation.

-

Critically evaluate the mass spectrometry data. Calculate the percentage of isotopic enrichment at each time point. A statistically significant decrease in the d3 population with a corresponding increase in d2 or d1 populations indicates H-D exchange.

-

Troubleshooting and Final Recommendations

-

Issue: A decrease in isotopic enrichment is observed over time via mass spectrometry.

-

Cause: Likely exposure to atmospheric moisture or protic solvents/surfaces.[10]

-

Solution: Re-evaluate handling procedures. Ensure vials are warmed to room temperature before opening. Store under a validated inert atmosphere and in a desiccator. Use scrupulously dried glassware and anhydrous, aprotic solvents for all solution preparations.

-

-

Issue: New peaks appear in the HPLC chromatogram.

-

Cause: Chemical degradation, likely hydrolysis.

-

Solution: Ensure storage temperature is maintained at or below the recommended -20°C for long-term storage. Verify that the compound was not exposed to acidic or basic contaminants.

-

By adhering to these scientifically grounded storage and handling protocols, researchers, scientists, and drug development professionals can ensure the long-term integrity of Ethyl Propionylacetate-d3, safeguarding the accuracy and validity of their experimental data.

References

- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. BenchChem.

- Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. BenchChem.

- Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuter

- What is the storage conditions and protocol for deuterated standards of organic compounds?

- Technical Support Center: Handling and Storing Deuter

- Does Deuterium Have A Shelf Life? Chemistry For Everyone. YouTube.

- Ethyl propionylacet

- Ethyl propionylacet

- Isotopic labeling. Wikipedia.

- SAFETY D

- An Overview of Stable-Labeled Compounds & Their Applic

- Ethyl 3-oxopentano

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.

- CAS No : 1346598-17-1| Chemical Name : Ethyl Propionylacetate-d3.

Sources

- 1. moravek.com [moravek.com]

- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl propionylacetate | 4949-44-4 [amp.chemicalbook.com]

- 7. Ethyl propionylacetate | 4949-44-4 [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemscene.com [chemscene.com]

Foreword: The Imperative of Precision in Isotopic Labeling

An In-Depth Technical Guide to the Isotopic Enrichment Analysis of Ethyl Propionylacetate-d3

In the landscape of modern pharmaceutical development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. They serve as internal standards in quantitative bioanalysis, tracers in metabolic flux studies, and modulators of drug metabolism to enhance therapeutic profiles. Ethyl Propionylacetate-d3, a deuterated building block, is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as Rosuvastatin.[1][2][3] The efficacy, safety, and regulatory acceptance of these applications hinge on the precise characterization of the SIL compound's isotopic profile.

This guide provides a comprehensive technical framework for the isotopic enrichment analysis of Ethyl Propionylacetate-d3. It is designed for researchers, analytical scientists, and quality control professionals who require a robust understanding of not just the "how," but the fundamental "why" behind the analytical strategy. We will dissect the core principles of the two gold-standard techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and present validated, field-proven protocols. Our approach is rooted in a philosophy of self-validating systems, where data from orthogonal techniques converge to provide an unambiguous and trustworthy assessment of isotopic purity.

Foundational Concepts: Decoding Isotopic Purity

Before delving into experimental protocols, it is critical to establish a clear and precise vocabulary. The term "isotopic purity" is often used colloquially, but for rigorous scientific discourse, we must differentiate between two key metrics: Isotopic Enrichment and Species Abundance.[4]

-

Isotopic Enrichment (% D): This value refers to the percentage of deuterium at a specific, labeled position within a molecule.[4][5] For Ethyl Propionylacetate-d3, if the methyl group (-COCH3) is labeled to become -COCD3, an isotopic enrichment of 99.5% means that at any one of those three positions, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[4]

-